molecular formula C6H13NO4S B13630259 Ethyl 2-sulfamoylbutanoate

Ethyl 2-sulfamoylbutanoate

Cat. No.: B13630259
M. Wt: 195.24 g/mol
InChI Key: CBYMHARJUAHNQP-UHFFFAOYSA-N
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Description

Ethyl 2-sulfamoylbutanoate is an organic compound with the molecular formula C6H13NO4S It is a derivative of butanoic acid, featuring an ethyl ester group and a sulfamoyl group attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-sulfamoylbutanoate can be synthesized through the esterification of 2-sulfamoylbutanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfamoylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2-sulfamoylbutanoic acid and ethanol.

    Reduction: 2-sulfamoylbutanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-sulfamoylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-sulfamoylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing the active acid form that can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-sulfamoylbutanoate can be compared with other similar compounds, such as:

    Ethyl 2-sulfamoylpropanoate: Similar structure but with a shorter carbon chain.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-sulfamoylbutanoate: Similar structure but with the sulfamoyl group attached to the third carbon.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

ethyl 2-sulfamoylbutanoate

InChI

InChI=1S/C6H13NO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3,(H2,7,9,10)

InChI Key

CBYMHARJUAHNQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)S(=O)(=O)N

Origin of Product

United States

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